molecular formula C10H13NO B1218930 4-[(Dimethylamino)methyl]benzaldehyde CAS No. 36874-95-0

4-[(Dimethylamino)methyl]benzaldehyde

Cat. No. B1218930
CAS RN: 36874-95-0
M. Wt: 163.22 g/mol
InChI Key: HQDFSQZWAINMKA-UHFFFAOYSA-N
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Description

4-[(Dimethylamino)methyl]benzaldehyde is an organic carbonyl compound containing amino and aldehyde groups . It is used in Ehrlich and Kovac’s reagents to test indole . It is also used to prepare aldehydes from Grignard reagents .


Synthesis Analysis

This compound is used in the synthesis of azo-azomethine dyes by condensation reaction . It is also used as a reagent in the synthesis of molecular adduct 4DMAB4NP (4-[(dimethylamino)methyl]benzaldehyde 4-nitrophenol) by reacting with 4-nitrophenol .


Molecular Structure Analysis

The molecular formula of 4-[(Dimethylamino)methyl]benzaldehyde is C9H11NO . Its molecular weight is 149.1897 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

4-[(Dimethylamino)methyl]benzaldehyde forms colored condensation products (Schiff bases) with pyrroles and primary amines . It is also used as a color test reagent for pyrroles, primary amines, and hydrazines .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 149.1897 . The melting point is 72-75 °C .

Mechanism of Action

Target of Action

4-[(Dimethylamino)methyl]benzaldehyde, also known as Ehrlich’s reagent , is primarily used as a color test reagent for pyrroles and primary amines . Therefore, its primary targets are pyrroles and primary amines.

Mode of Action

The compound interacts with its targets (pyrroles and primary amines) to form colored condensation products known as Schiff bases . This reaction is the basis for its use as a color test reagent.

Biochemical Pathways

The formation of Schiff bases involves a biochemical pathway known as condensation. In this pathway, the amino group of the target molecule (pyrrole or primary amine) reacts with the aldehyde group of 4-[(Dimethylamino)methyl]benzaldehyde, resulting in the formation of a Schiff base .

Pharmacokinetics

It’s important to note that the compound has a molecular weight of 14919 g/mol and a density of 1.22 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The primary result of the action of 4-[(Dimethylamino)methyl]benzaldehyde is the formation of colored Schiff bases when it reacts with pyrroles and primary amines . This color change is used as a qualitative test for the presence of these compounds.

Safety and Hazards

The compound is harmful if swallowed . It is recommended to wash hands after use, avoid eating, drinking, and smoking in work areas, and remove contaminated clothing and protective equipment before entering eating areas . It is also recommended to ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, and clothing .

Future Directions

The compound is used in the synthesis of azo-azomethine dyes by condensation reaction , indicating potential applications in dye manufacturing. It is also used as a reagent in the synthesis of molecular adduct 4DMAB4NP (4-[(dimethylamino)methyl]benzaldehyde 4-nitrophenol) by reacting with 4-nitrophenol , suggesting possible uses in chemical synthesis and research.

properties

IUPAC Name

4-[(dimethylamino)methyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-11(2)7-9-3-5-10(8-12)6-4-9/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDFSQZWAINMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20958074
Record name 4-[(Dimethylamino)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36874-95-0
Record name 4-Dimethylaminomethylbenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036874950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(Dimethylamino)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 36874-95-0
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Synthesis routes and methods I

Procedure details

To the mixture of 1-(4-(diethoxymethyl)phenyl)-N,N-dimethylmethanamine (7.0 g, 29.5 mmol) in hydrogen chloride (3M in water 30 mL) was stirred at room temperature for 5 hr. Then the mixture was extracted with ethyl acetate (50 ml×3). The aqueous layer was basified with sodium carbonate to pH=10, extracted with ethyl acetate (50 ml×3), dried with anhydrous sodium sulfate, and concentrated to give crude product (3.95 g, yield 82%). LC-MS (ESI) m/z: 164 (M+1)+.
Quantity
7 g
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30 mL
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82%

Synthesis routes and methods II

Procedure details

To a solution of 1-(4-(diethoxymethyl)phenyl)-N,N,-dimethylmethanamine (1.0 g, 4 mmol) in methanol (5 mL), a hydrochloric acid-methanol solution (10 mL) was added dropwise at 0° C. The reaction solution was stirred at room temperature overnight. Then methanol was removed in vacuo to give 4-((dimethylamino)methyl)benzaldehyde (0.68 g, yield 99%) as a light yellow oil. 1H-NMR (400 MHz, CDCl3): δ 2.26 (s, 6H), 3.50 (s, 2H), 7.49 (d, J=6.4 Hz, 2H), 7.84 (d, J=6.4 Hz, 2H), 10 (s, 1H). LC-MS (ESI) m/z: 164 (M+1)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
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Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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